2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound includes a benzimidazole ring fused with a benzene ring and a thioacetic acid moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative to form the benzimidazole core. This is followed by the introduction of the thioacetic acid moiety. Common synthetic routes include:
Condensation Reaction: o-Phenylenediamine reacts with 4-methylbenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring.
Thioacetic Acid Introduction: The benzimidazole derivative is then reacted with thioacetic acid under basic conditions to introduce the thioacetic acid moiety.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid undergoes various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form dihydrobenzimidazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives.
Scientific Research Applications
2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential pharmacological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties, showing activity against various bacterial and cancer cell lines.
Medicine: It is investigated for its potential use as an anti-inflammatory and antihypertensive agent.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, resulting in their death. The thioacetic acid moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
2-Methylbenzimidazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-(2-Pyridyl)benzimidazole: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and enhance its activity against certain targets.
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)benzimidazol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17-16(18)21-10-15(19)20/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
DPURZYUGWCDZPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.